Bienvenue dans la boutique en ligne BenchChem!

Ainsliadimer A

IKK inhibitor Allosteric modulation Covalent inhibitor

Ainsliadimer A is the only commercially available guaianolide sesquiterpene lactone dimer that acts as a covalent, allosteric inhibitor of IKKα/β via selective binding to the conserved Cys46 residue. Unlike ATP-competitive or generic NF-κB inhibitors, its unique dimeric pharmacophore also targets PRDX1/2, enabling polypharmacology studies in drug-resistant cancer models. With established total synthesis routes ensuring batch-to-batch consistency and supply chain security, this high-purity probe (≥98%) is essential for dissecting canonical and non-canonical NF-κB signaling. Confirm in vivo efficacy in your own inflammation or oncology models.

Molecular Formula C30H34O7
Molecular Weight 506.6
CAS No. 1039431-94-1
Cat. No. B605252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAinsliadimer A
CAS1039431-94-1
Synonyms(+)-Ainsliadimer A;  Ainsliadimer A
Molecular FormulaC30H34O7
Molecular Weight506.6
Structural Identifiers
SMILESO=C(O[C@@H]([C@@H]1[C@@]2([C@]([C@](CC2)(O)[C@H]3[C@@H]([C@H](CC4)C5=C)OC5=O)(O)C[C@@H]3C4=C)C(C[C@H]61)=O)[C@@H]7CCC6=C)C7=C
InChIInChI=1S/C30H34O7/c1-13-5-7-17-15(3)26(32)36-24(17)22-19(13)11-21(31)28(22)9-10-29(34)23-20(12-30(28,29)35)14(2)6-8-18-16(4)27(33)37-25(18)23/h17-20,22-25,34-35H,1-12H2/t17-,18-,19-,20-,22-,23-,24-,25-,28+,29-,30-/m1/s1
InChIKeyQYIHABZOQGFHJO-FUNKSDCQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ainsliadimer A (CAS 1039431-94-1) Technical Baseline: A Structurally Unique Sesquiterpene Lactone Dimer


Ainsliadimer A (CAS: 1039431-94-1) is a guaianolide-type sesquiterpene lactone dimer isolated from the Chinese medicinal plant *Ainsliaea macrocephala* [1]. Its structure, confirmed by X-ray crystallography, features an unprecedented carbon skeleton with a cyclopentane system connecting two monomeric sesquiterpene lactone units [1]. It is a potent and selective inhibitor of IKKα/β, binding covalently to a conserved cysteine residue (Cys46) through an allosteric mechanism [2]. It demonstrates both anti-inflammatory and anti-tumor activities in vitro and in vivo, targeting the NF-κB pathway, as well as peroxiredoxin 1 and 2 (PRDX1/2) [2].

Procurement Risk: Why Ainsliadimer A Cannot Be Substituted by Other IKK Inhibitors or Sesquiterpene Lactones


Generic substitution with other NF-κB pathway inhibitors or sesquiterpene lactones (e.g., parthenolide, brevilin A) is not scientifically valid due to Ainsliadimer A's unique, covalently driven allosteric inhibition mechanism targeting a specific, conserved cysteine (Cys46) on IKKα/β [1]. This mode of action is fundamentally distinct from ATP-competitive inhibitors or those targeting different upstream/downstream effectors. Furthermore, its dimeric structure results in a distinct polypharmacology profile (e.g., dual targeting of IKKα/β and PRDX1/2) and differential cellular effects that cannot be replicated by simpler monomeric sesquiterpene lactones [1]. In vivo efficacy, as demonstrated in specific disease models, is tied directly to its unique pharmacophore [1][2].

Quantitative Differentiation: Ainsliadimer A Performance vs. Comparators


Allosteric IKKα/β Inhibition via Cys46 Covalent Binding vs. ATP-Competitive Inhibitors

Ainsliadimer A inhibits IKKα/β through a covalent, allosteric mechanism by selectively binding to the conserved cysteine 46 residue. This is fundamentally different from ATP-competitive IKK inhibitors (e.g., BMS-345541) or other sesquiterpene lactones like parthenolide, which also inhibit NF-κB but through different mechanisms or binding sites [1]. The allosteric inhibition leads to suppression of both canonical and non-canonical NF-κB pathways. In vitro kinase assays using purified IKKβ show that Ainsliadimer A inhibits IKKβ activity with an IC50 of approximately 1.7 μM .

IKK inhibitor Allosteric modulation Covalent inhibitor NF-κB signaling Cancer

In Vivo Anti-Inflammatory Efficacy in LPS-Induced Mouse Model

Ainsliadimer A demonstrates significant in vivo anti-inflammatory activity in a mouse model of endotoxin-mediated inflammation. Intravenous administration at 20 mg/kg significantly reduced serum levels of pro-inflammatory cytokines TNF-α, IL-6, and IL-1β induced by LPS [1]. This efficacy is notable as it validates the in vitro mechanistic findings in a physiologically relevant disease model, unlike many IKK inhibitors that show poor in vivo pharmacokinetics or efficacy. The compound's ability to suppress multiple cytokines distinguishes it from single-cytokine inhibitors.

Inflammation In vivo efficacy Cytokine inhibition NF-κB LPS

Dual Targeting of IKKα/β and PRDX1/2 vs. Mono-Targeting Sesquiterpene Lactones

Ainsliadimer A uniquely targets both IKKα/β (Cys46) and peroxiredoxin 1 and 2 (PRDX1/2), leading to dual inhibition of NF-κB signaling and ROS defense mechanisms [1][2]. This dual targeting is not observed in other common sesquiterpene lactones like parthenolide or dehydrocostus lactone, which primarily target IKK or other single pathways. The covalent engagement of PRDX1/2 by Ainsliadimer A significantly inhibits their enzymatic activity, leading to increased intracellular ROS and enhanced apoptosis in cancer cells [2].

Polypharmacology PRDX1 PRDX2 ROS Cancer Chemoproteomics

Nitric Oxide (NO) Production Inhibition in LPS-Stimulated Macrophages

Ainsliadimer A potently inhibits nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages, a classic model of inflammation. The original isolation paper reported an IC50 of 2.41 μg/mL [1]. This activity is a key functional readout of its anti-inflammatory potential and is consistent with its downstream effects on NF-κB signaling. While many sesquiterpene lactones exhibit this activity, the potency combined with its unique mechanism of action provides a differentiated profile.

Nitric oxide Inflammation Macrophage RAW264.7 Anti-inflammatory

Scalable and Efficient Total Synthesis via Biomimetic Route

The first total synthesis of (+)-Ainsliadimer A was achieved in 14 steps from α-santonin, using a biomimetic strategy that avoids protecting groups [1]. A more recent, streamlined one-pot synthesis from dehydrozaluzanin C, promoted by hexafluoroisopropanol (HFIP), has further improved synthetic efficiency and scalability [2]. This established synthetic route ensures a reliable and scalable supply of the compound for research and potential therapeutic development, overcoming the limitations of relying solely on natural extraction from *Ainsliaea macrocephala*.

Total synthesis Biomimetic synthesis Chemical supply Organic chemistry Scalability

Ainsliadimer A: High-Impact Research & Development Applications


Elucidating Allosteric and Covalent Mechanisms of NF-κB Inhibition

Ainsliadimer A is an ideal chemical probe for investigating the functional consequences of allosteric, covalent inhibition of the IKK complex [1]. Its unique binding to Cys46 on IKKα/β, distinct from ATP-competitive or other covalent inhibitors, allows researchers to dissect the specific roles of canonical and non-canonical NF-κB signaling in inflammation and cancer [1]. The compound's defined binding site and mechanism enable structure-activity relationship (SAR) studies and the development of more selective IKK modulators.

Validating the Therapeutic Potential of Dual IKK/PRDX Targeting in Cancer

Given its unique dual targeting of IKKα/β and PRDX1/2 [1][2], Ainsliadimer A serves as a powerful tool to study the synergistic effects of simultaneously inhibiting NF-κB-driven survival pathways and antioxidant defenses in cancer cells. This scenario is particularly relevant for research into drug-resistant tumors where NF-κB is constitutively active and ROS management is dysregulated. The compound can be used to validate the polypharmacology approach in relevant in vitro and in vivo cancer models, including those of colorectal cancer and triple-negative breast cancer [2].

Developing Next-Generation Anti-Inflammatory Leads with In Vivo Activity

Ainsliadimer A's demonstrated in vivo efficacy in an LPS-induced acute inflammation model [1] positions it as a valuable lead compound for medicinal chemistry optimization. Its ability to suppress multiple pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in mice provides a strong foundation for developing novel therapeutics for chronic inflammatory diseases where current treatments are inadequate or have significant side effects. The compound can be used as a benchmark in assays designed to discover new allosteric IKK inhibitors with improved pharmacokinetic profiles.

Sourcing a Structurally Unique Natural Product via Established Synthetic Chemistry

For procurement teams and principal investigators, Ainsliadimer A represents a secure investment due to the existence of well-documented, scalable total synthesis routes [1][2]. This eliminates the variability and supply chain risks associated with isolating the compound from its natural source (*Ainsliaea macrocephala*). Researchers can confidently plan long-term studies knowing that the compound can be reliably resynthesized or procured from vendors utilizing these established synthetic methods, ensuring batch-to-batch consistency and high purity (e.g., >99.0%) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ainsliadimer A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.